molecular formula C11H18O2Si B13698751 (3,5-Dimethoxyphenyl)(trimethyl)silane CAS No. 17988-28-2

(3,5-Dimethoxyphenyl)(trimethyl)silane

Cat. No.: B13698751
CAS No.: 17988-28-2
M. Wt: 210.34 g/mol
InChI Key: LPAACDPLYZJUAO-UHFFFAOYSA-N
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Description

(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE, also known as 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene, is an organic compound with the molecular formula C13H18O2Si. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE typically involves the reaction of 3,5-dimethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in methanol at room temperature for about 2 hours. The product is then purified by silica gel column chromatography using petroleum ether as the eluent .

Industrial Production Methods

While specific industrial production methods for (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE undergoes various types of chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Conversion of the trimethylsilyl group to a hydroxyl group.

    Substitution: Replacement of the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.

    Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Achieved using nucleophiles such as fluoride ions from potassium fluoride or tetrabutylammonium fluoride.

Major Products

    Hydrosilylation: Produces silylated alkanes or alkenes.

    Oxidation: Yields 3,5-dimethoxyphenylacetylene.

    Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group enhances the stability of intermediates and facilitates the formation of desired products. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenyltrimethylsilane: Lacks the methoxy groups, making it less reactive in certain reactions.

    3,5-Dimethoxyphenylacetylene: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the aromatic ring, resulting in distinct chemical properties.

Uniqueness

(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE is unique due to the presence of both methoxy and trimethylsilyl groups, which confer specific reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

17988-28-2

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H18O2Si/c1-12-9-6-10(13-2)8-11(7-9)14(3,4)5/h6-8H,1-5H3

InChI Key

LPAACDPLYZJUAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[Si](C)(C)C)OC

Origin of Product

United States

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